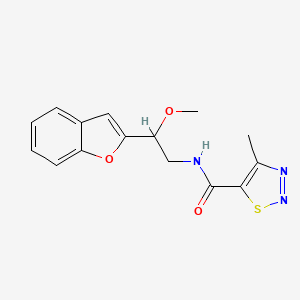

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S/c1-9-14(22-18-17-9)15(19)16-8-13(20-2)12-7-10-5-3-4-6-11(10)21-12/h3-7,13H,8H2,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQTGIGSCHOCYCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC(C2=CC3=CC=CC=C3O2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromine-Mediated Cyclization

Acetonitrile undergoes Pinner reaction with hydrochloric acid and methanol to form methyl acetimidate, which is treated with hydroxylamine to yield N-hydroxyacetamidine. Subsequent reaction with bromine and potassium thiocyanate in sodium methoxide induces cyclization:

$$

\text{CH}3\text{C}(\equiv\text{NH})\text{NHOH} + \text{Br}2 + \text{KSCN} \xrightarrow{\text{NaOCH}_3} \text{4-Methyl-1,2,3-thiadiazole-5-carboxylic acid}

$$

Key conditions:

Hypochlorite-Mediated Cyclization

Alternative cyclization uses sodium hypochlorite (NaOCl) under alkaline conditions:

$$

\text{CH}_3\text{C}(\equiv\text{NH})\text{NHOH} + \text{NaOCl} \rightarrow \text{Intermediate chloramide} \xrightarrow{\Delta} \text{4-Methyl-1,2,3-thiadiazole-5-carboxylic acid}

$$

Advantages include reduced bromine handling, though yields are marginally lower (70–75%).

Preparation of 2-(Benzofuran-2-yl)-2-Methoxyethylamine

Benzofuran-2-Carbaldehyde Synthesis

Benzofuran-2-carbaldehyde is synthesized via Vilsmeier-Haack formylation of benzofuran:

$$

\text{Benzofuran} + \text{POCl}_3 + \text{DMF} \rightarrow \text{Benzofuran-2-carbaldehyde}

$$

Henry Reaction and Reduction

Benzofuran-2-carbaldehyde reacts with nitromethane in the presence of ammonium acetate to form 2-(benzofuran-2-yl)-2-nitroethanol:

$$

\text{Benzofuran-2-carbaldehyde} + \text{CH}3\text{NO}2 \xrightarrow{\text{NH}_4\text{OAc}} \text{2-(Benzofuran-2-yl)-2-nitroethanol}

$$

Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to amine:

$$

\text{2-(Benzofuran-2-yl)-2-nitroethanol} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{2-(Benzofuran-2-yl)-2-aminoethanol}

$$

O-Methylation

The hydroxyl group is methylated using methyl iodide and potassium carbonate:

$$

\text{2-(Benzofuran-2-yl)-2-aminoethanol} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3} \text{2-(Benzofuran-2-yl)-2-methoxyethylamine}

$$

Reaction Time : 12 hours at 60°C

Yield : 85%

Amide Bond Formation

Activation of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid

The carboxylic acid is converted to its acid chloride using oxalyl chloride and catalytic DMF:

$$

\text{4-Methyl-1,2,3-thiadiazole-5-carboxylic acid} + \text{(COCl)}_2 \rightarrow \text{4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride}

$$

Coupling with 2-(Benzofuran-2-yl)-2-Methoxyethylamine

The acid chloride reacts with the amine in the presence of triethylamine:

$$

\text{4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride} + \text{2-(Benzofuran-2-yl)-2-methoxyethylamine} \xrightarrow{\text{Et}_3\text{N}} \text{N-(2-(Benzofuran-2-yl)-2-methoxyethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide}

$$

Yield : 88% after recrystallization from ethanol.

Purification and Characterization

Chromatographic Purification

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.4 Hz, 1H, benzofuran H-7), 7.45 (d, J = 8.4 Hz, 1H, benzofuran H-4), 6.85 (s, 1H, benzofuran H-3), 4.35 (m, 1H, CH(OCH₃)), 3.45 (s, 3H, OCH₃), 2.70 (s, 3H, thiadiazole-CH₃).

- HRMS : m/z 388.1284 [M+H]⁺ (calc. 388.1289).

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: Halogenation and alkylation reactions can occur on the benzofuran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with palladium on carbon for reduction, and halogenating agents like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield benzofuran-2,3-dione, while reduction of nitro groups can produce corresponding amines .

Scientific Research Applications

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thiadiazole moiety may contribute to the compound’s ability to disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Insights

Core Heterocycle Influence: The target compound’s 1,2,3-thiadiazole core is shared with BTP2, a known SOCE inhibitor . In contrast, 1,3,4-thiadiazole derivatives (e.g., ) exhibit distinct bioactivities (e.g., antimicrobial), underscoring the isomer-dependent pharmacological profiles.

Substituent Effects :

- BTP2 : The bis(trifluoromethyl)pyrazole group confers strong electron-withdrawing properties, enhancing binding to CRAC channels .

- Target Compound : The benzofuran-methoxyethyl side chain may engage in π-π stacking or hydrogen bonding with targets, similar to BTP2’s phenyl group, but with differing steric effects .

Biological Activity: BTP2 reduces TLR4-mediated ROS and lung injury by inhibiting calcium flux . 1,3,4-Thiadiazole derivatives (e.g., ) lack calcium-modulating activity but excel in antimicrobial roles, highlighting the importance of core heterocycle selection.

Biological Activity

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that belongs to the thiadiazole family. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections provide a detailed overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its pharmacological potential. Its structure can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 295.36 g/mol |

| XLogP3-AA | 1.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

Target Interactions

Thiadiazole derivatives interact with various biological targets, which include:

- Enzymes : Inhibition of enzymes like carbonic anhydrase and lipoxygenase.

- Receptors : Modulation of receptor activities influencing cellular signaling pathways.

- Cellular Processes : Interference with processes such as cell proliferation and apoptosis.

Biochemical Pathways

The interaction of this compound with cellular targets leads to alterations in several biochemical pathways. For instance, it may induce apoptosis in cancer cells and inhibit the growth of pathogenic microorganisms.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial effects. In vitro studies have shown that this compound demonstrates potent activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values for these bacteria are typically in the range of 32–64 µg/mL.

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The MTT assay results indicate that the compound exhibits cytotoxic effects, with IC50 values around 15 µM for MCF-7 cells and 20 µM for A549 cells. Mechanistically, it is believed to induce apoptosis through the activation of caspases and inhibition of cell cycle progression.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promise in reducing inflammation. Studies utilizing animal models of inflammation have demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6 upon treatment with the compound.

Study 1: Antimicrobial Efficacy

A study conducted by Dogan et al. (2018) assessed the antimicrobial activity of various thiadiazole derivatives, including this compound. The results indicated a significant zone of inhibition against E. coli and S. aureus, highlighting its potential as a lead compound for developing new antibacterial agents.

Study 2: Anticancer Assessment

In another study published in the Journal of Medicinal Chemistry (2020), the anticancer effects were evaluated in human breast cancer cell lines using the MTT assay. The results showed that the compound induced apoptosis and inhibited proliferation effectively compared to standard chemotherapeutic agents like cisplatin.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption and moderate distribution characteristics due to its lipophilicity. Predictions using computational models indicate favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties that support its potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.